4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
Overview
Description
“4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide” is a chemical compound with the molecular formula C13H14FN3O and a molecular weight of 247.27 . It is a product offered by Aromsyn Co., Ltd .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a cyanocyclobutyl group and a methyl group attached to the nitrogen atom . The benzamide core also has a fluorine atom at the 2-position .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Androgen Receptor Antagonists : 4-Amino-2-fluoro-N-methylbenzamide has been used in the synthesis of androgen receptor antagonists like MDV3100. This process involves several chemical transformations, including oxidation, amidation, reduction, and Hofmann alkylation, to produce the desired compound (Li Zhi-yu, 2012).
Green Synthesis of α-Aminophosphonates : This compound has also been involved in the green synthesis of novel α-aminophosphonates. These compounds exhibit promising cytotoxic activity against various cancer cell lines, and their synthesis demonstrates high yields and purity (S. Poola et al., 2019).
Anticonvulsant Activities : 4-Aminobenzamides, including derivatives similar to the compound , have been evaluated for anticonvulsant effects. Some of these compounds showed significant potency against seizures in animal models (C. Clark et al., 1984).
Protein Kinase Inhibitor Synthesis : It has been used in the preparation of protein kinase inhibitors, which are important in cancer research. The synthesis method combines flow and microwave approaches for enhanced yield and atom economy (C. Russell et al., 2015).
Development of mGluR1 Antagonists : This compound has led to the development of potent mGluR1 antagonists, showing potential for antipsychotic-like effects in animal models. It's also suitable for development as a PET tracer (A. Satoh et al., 2009).
Novel Applications and Synthesis Techniques
Development of Aromatic Polyimides : The synthesis and characterization of novel aromatic polyimides have involved derivatives of this compound. These polyimides exhibit excellent thermal properties and solubility in organic solvents (M. Butt et al., 2005).
Synthesis of Novel Crystalline Forms : The compound has been used in synthesizing new crystalline forms with potential therapeutic applications in treating various disorders like asthma, gastrointestinal diseases, pain, and depression (P. Norman, 2008).
Antitumor Applications : It has contributed to the synthesis of fluorinated benzothiazoles with potent cytotoxic activity against various cancer cell lines, showcasing its relevance in antitumor research (I. Hutchinson et al., 2001).
Antibacterial Agents Synthesis : Compounds derived from this chemical have been screened for antibacterial activities, indicating its utility in developing new antibacterial agents (B. S. Holla et al., 2003).
Gastroprokinetic Agents Development : Its derivatives have been evaluated for gastroprokinetic activity, with some showing potent effects. This research is significant for gastrointestinal therapeutics (T. Morie et al., 1995).
Convenient Synthesis Techniques : A convenient and concise synthesis method has been developed for this compound, highlighting its importance in chemical synthesis and pharmaceutical research (Defeng Xu et al., 2013).
Fluorescent Compounds Synthesis : The compound has been used in the development of fluorescent aminonaphthalic anhydrides, demonstrating its application in the synthesis of fluorescent materials (Tianyu Lu et al., 2022).
PET Tracer Development : It has been used in the synthesis of PET ligands for imaging metabotropic glutamate receptor subtype 1, an important area in neurological research (Tomoteru Yamasaki et al., 2011).
Amide-Directed Fluorination : Iron-catalyzed, fluoroamide-directed C-H fluorination has been achieved with this compound, a significant advancement in organic synthesis (Brian J. Groendyke et al., 2016).
Radiosynthesis for Serotonin Receptors : Its derivatives have been radioiodinated and radiobrominated for potential use as tracers in γ-emission tomography and PET, exploring its application in brain imaging studies (J. Mertens et al., 1994; D. Terrière et al., 1997).
Antitumor Activity and Crystal Structure Analysis : The synthesis, crystal structure, and antitumor activity of derivatives have been explored, contributing to cancer research (Xuechen Hao et al., 2017).
Synthesis of Semicrystalline Polyamides : It's involved in the synthesis of semicrystalline polyamides with dicyclohexane units, indicating its role in developing new materials with unique properties (Y. Guangming et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-16-12(18)10-4-3-9(7-11(10)14)17-13(8-15)5-2-6-13/h3-4,7,17H,2,5-6H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGLIMPDRXLFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657627 | |
Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-26-2 | |
Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915087-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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